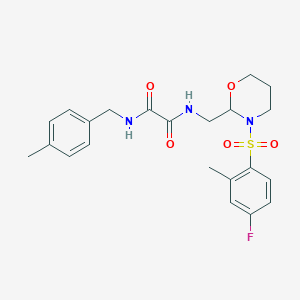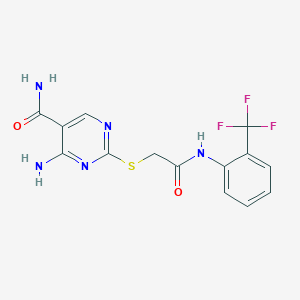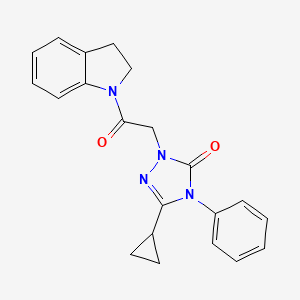
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" involves multi-component reactions, including one-pot, four-component condensations. For example, a one-pot, four-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in ionic liquid has been described for synthesizing pyrazole derivatives with excellent yields and minimal environmental impact (Xiao et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been elucidated through techniques like X-ray analysis, revealing insights into their geometrical configuration and bonding patterns. For instance, the structure of new pyrazole derivatives has been established by elemental analysis, mass-, NMR, and IR spectroscopy, and confirmed by X-ray analysis, highlighting their potential for various biomedical applications (Ryzhkova et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Pyrazole Derivatives:
- A new multi-component condensation method was developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, featuring excellent yields and a straightforward workup process, indicating the potential for creating diverse derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Xiao, Lei, & Hu, 2011).
- Efficient routes for synthesizing ortho-halo-substituted 4-aryl-2-aminobutyric acids, including derivatives of this compound, have been described, revealing the versatility and potential for complex molecule construction (Heim-Riether, 2008).
Photophysical and Chemical Properties
- Photoinduced Tautomerization:
- Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, closely related to this compound, showed unique photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, offering insights into the photophysical properties of pyrazol derivatives (Vetokhina et al., 2012).
Applications in Material Science
- Construction of Metal Complexes and Nanoparticles:
- Pyrazole derivatives have been utilized in constructing heteroleptic mononuclear cyclometalated complexes, demonstrating the influence of the pyrazole ligands on the electrochemical and photophysical properties, potentially applicable for light-emitting devices (Stagni et al., 2008).
- Pyrazole-stabilized dinuclear Palladium(II) chalcogenolates were synthesized, leading to the formation of palladium chalcogenide nanoparticles, which could be leveraged in various technological applications (Sharma et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s physical properties such as its predicted melting point of 10967° C, boiling point of 3631° C at 760 mmHg, and density of 19 g/cm^3 suggest that it may have certain bioavailability characteristics .
Result of Action
Pyrazoline derivatives, which are structurally similar, have been reported to exhibit a range of biological effects, including antioxidant activity and inhibition of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLFWTVMKIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)
![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)
![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)



![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)